
2,7-Bis(4-butylphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Bis(4-butylphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound belongs to the anthraquinone family, which is characterized by a three-ring structure with two ketone groups. The presence of butylphenoxy groups and multiple hydroxyl groups further enhances its chemical reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(4-butylphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as sodium acetate, with temperatures maintained around 105°C to ensure optimal yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Bis(4-butylphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone groups can be reduced to hydroxyl groups.
Substitution: The butylphenoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as quinones, hydroquinones, and substituted anthraquinones. These derivatives can exhibit different chemical and physical properties, making them useful for diverse applications.
Aplicaciones Científicas De Investigación
2,7-Bis(4-butylphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and ability to inhibit certain enzymes.
Mecanismo De Acción
The mechanism of action of 2,7-Bis(4-butylphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, potentially altering their structure and function. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which can influence cellular pathways and biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,6,7,12-Tetrachloroperylene-3,4,9,10-tetracarboxylic acid: Known for its electrochemical and optical properties.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Exhibits antioxidant and anticancer activities.
Uniqueness
2,7-Bis(4-butylphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione stands out due to its unique combination of butylphenoxy and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its structural complexity and versatility make it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
87897-26-5 |
|---|---|
Fórmula molecular |
C34H32O8 |
Peso molecular |
568.6 g/mol |
Nombre IUPAC |
2,7-bis(4-butylphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C34H32O8/c1-3-5-7-19-9-13-21(14-10-19)41-25-17-23(35)27-29(31(25)37)34(40)30-28(33(27)39)24(36)18-26(32(30)38)42-22-15-11-20(12-16-22)8-6-4-2/h9-18,35-38H,3-8H2,1-2H3 |
Clave InChI |
UGQCSUKIDFOJCO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=C(C3=O)C(=C(C=C4O)OC5=CC=C(C=C5)CCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



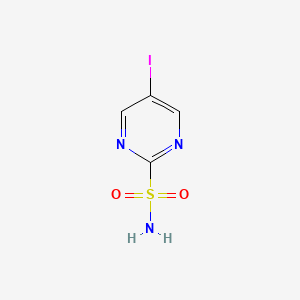
![1'-Methyl-5-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13126986.png)
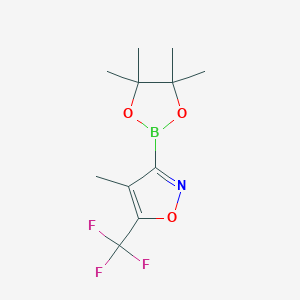
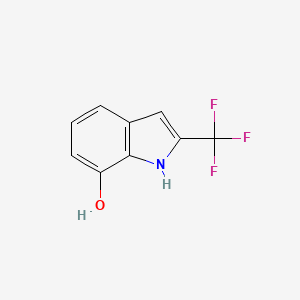



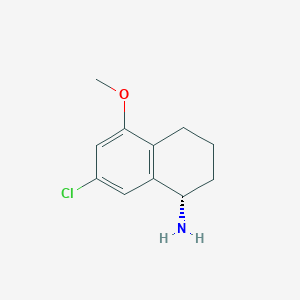
![(6-Chloro-[2,4'-bipyridin]-4-yl)methanol](/img/structure/B13127030.png)
![tert-butyl (2S)-2-[(1R,2S)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B13127033.png)
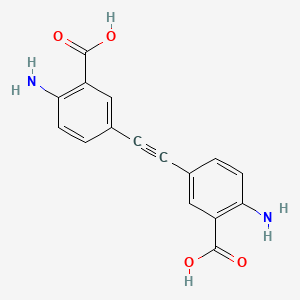
![tert-butyl (1R,4R)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13127058.png)

